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Compound of Interest

Compound Name: 1,2-Epoxyoctane

Cat. No.: B1223023

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 1,2-Epoxyoctane and its
functionalized derivatives. By presenting key data from Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable
resource for the identification, characterization, and quality control of these important chemical
entities in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,2-Epoxyoctane and two
representative derivatives: Glycidyl octyl ether, featuring an ether linkage, and 1,2-Epoxy-9-
decene, which contains a terminal double bond. These derivatives illustrate the influence of
additional functional groups on the spectroscopic properties of the parent epoxide.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Chemical Shift . . .
Compound Multiplicity Integration Assignment
(3) ppm
1,2-Epoxyoctane  ~2.90 m 1H H-2 (methine)
~2.75 dd 1H H-1a (methylene)
~2.45 dd 1H H-1b (methylene)
~1.48 m 2H H-3 (methylene)
H-4 to H-7
~1.2-14 m 8H
(methylenes)
~0.88 t 3H H-8 (methyl)
Glycidyl octyl
yereyrocy ~3.70 dd 1H H-1'a (OCH2)
ether
~3.45 t 2H OCHz2 (octyl)
~3.38 dd 1H H-1'b (OCHz)
~3.15 m 1H H-2' (methine)
H-3'a (epoxide
~2.80 dd 1H
CH2)
H-3'b (epoxide
~2.60 dd 1H
CH2)
~1.58 m 2H CH:z (octyl)
~1.2-1.4 m 10H CHz2 (octyl)
~0.88 t 3H CHs (octyl)
1,2-Epoxy-9-
~5.80 m 1H H-9 (=CH)
decene
~4.95 m 2H H-10 (=CHz)
~2.90 m 1H H-2 (methine)
~2.75 dd 1H H-1a (methylene)
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~2.45 dd 1H H-1b (methylene)
~2.05 m 2H H-8 (allylic CHz2)
H-3 to H-7
~1.3-1.6 m 10H
(methylenes)

Table 2: 13C NMR Spectroscopic Data (CDClIs)
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Compound Chemical Shift (6) ppm Assignment
1,2-Epoxyoctane ~52.4 C-2 (methine)
~47.1 C-1 (methylene)

~32.6 C-3

~31.8 C-6

~29.2 C-5

~25.9 C-4

~22.6 C-7

~14.1 C-8

Glycidyl octyl ether ~71.8 OCHz2 (octyl)
~70.9 OCHz2 (glycidyl)

~50.8 C-2' (methine)

~44.2 C-3' (epoxide CH2)

~31.8 CHz (octyl)

~29.4 CH2 (octyl)

~29.3 CHz (octyl)

~26.1 CHz (octyl)

~22.7 CH2 (octyl)

~14.1 CHs (octyl)

1,2-Epoxy-9-decene ~139.1 C-9 (=CH)
~114.2 C-10 (=CH-2)

~52.4 C-2 (methine)

~47.1 C-1 (methylene)

~33.8 C-8
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~32.5 C-3
~29.1 C-5
~28.9 C-6
~28.8 C-4
~25.8 C-7

Table 3: Infrared (IR) Spectroscopic Data

Compound

Wavenumber (cm~—?) Assighment

Epoxides (General)

~3050-2990

C-H stretch (epoxide ring)

Asymmetric ring stretch

~1250 )

("breathing")[1]
~950-810 Asymmetric C-O-C stretch[1]
~880-750 Symmetric C-O-C stretch[1]

1,2-Epoxyoctane

~2960-2850

C-H stretch (aliphatic)

~1465 C-H bend (methylene)

~830 Epoxide ring vibration

Glycidyl octyl ether ~1100 C-O-C stretch (ether)
1,2-Epoxy-9-decene ~3080 =C-H stretch

~1640 C=C stretch

Table 4: Mass Spectrometry (MS) Data - Electron lonization (El)
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Compound

Key m/z values

Fragmentation Pathway

Epoxides (General)

M-29, M-43, M-57, etc.

Cleavage of the alkyl chain.[2]

1,2-Epoxyoctane

128 (M*, low abundance)

Molecular ion

99 [M - C2Hs]*

85 [M - CsH7]*

71 [M - CaHol*

57 [M - CsH11]* (often base peak)
43 [C3H7]*

Glycidyl octyl ether

186 (M™*, low abundance)

Molecular ion

113

[M - CsH1i1]*

57

[CaHo]*

1,2-Epoxy-9-decene

154 (M*, low abundance)

Molecular ion

82 McLafferty rearrangement
67 Allylic cleavage

55 [CaH7]*

41 [CsHs]*+

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra for structural elucidation and

purity assessment.

Instrumentation:

 NMR Spectrometer (e.g., 400 MHz or higher)
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5 mm NMR tubes
o Deuterated solvent (e.g., Chloroform-d, CDCIs)
e Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
e Sample Preparation:
o Accurately weigh 5-10 mg of the sample for *H NMR or 20-50 mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent containing 0.03%
TMS in a clean, dry vial.

o Transfer the solution to an NMR tube.

o Data Acquisition:

[e]

Insert the sample into the spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the *H spectrum using a standard pulse program. Typical parameters include a
spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio,
and a relaxation delay of 1-5 seconds.

o Acquire the 13C spectrum using a proton-decoupled pulse program. Typical parameters
include a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule, with a focus on the
characteristic epoxide ring vibrations.

Instrumentation:
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e Fourier Transform Infrared (FTIR) spectrometer

o Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal[3]
Procedure:

e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Acquire a background spectrum of the clean, empty ATR crystal.
o Place a small drop of the liquid sample directly onto the center of the ATR crystal.[4]
o Data Acquisition:

o Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm~1! are
sufficient.

o The spectrum is usually recorded in the range of 4000-400 cm~1.

o Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the compound and to determine its molecular weight and
fragmentation pattern.

Instrumentation:

e Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
e Capillary column (e.g., non-polar, such as DB-1ms or HP-5ms)
e Helium carrier gas

Procedure:
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e Sample Preparation:

o Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate).

e GC Separation:
o Inject 1 pL of the sample solution into the GC.

o Use a suitable temperature program to separate the components of the sample. A typical
program for these compounds might start at 50°C and ramp up to 250°C at a rate of
10°C/min.

e MS Analysis:
o The eluting compounds are introduced into the mass spectrometer.
o lonize the sample using Electron lonization (El) at 70 eV.
o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o The detector records the abundance of each ion.

o The resulting mass spectrum is analyzed to identify the molecular ion and characteristic
fragment ions.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of 1,2-
Epoxyoctane and its derivatives.
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Caption: General workflow for the spectroscopic analysis of 1,2-Epoxyoctane and its
derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1223023#spectroscopic-comparison-of-1-2-
epoxyoctane-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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